Bienvenue dans la boutique en ligne BenchChem!

Cevidoplenib

Autoimmune Disease SYK Inhibition Kinase Profiling

Cevidoplenib (CAS 1703788-21-9, SKI-O-703 dimesylate) is the definitive SYK inhibitor for autoimmune research where target selectivity and translational relevance are paramount. Its ~288-fold selectivity for SYK over FLT3 eliminates off-target confounding, while Phase 2 ITP data (63.6% platelet response) validates clinical translatability. It uniquely reduces APL titers and prevents thrombosis in APS models and overcomes anti-TNF resistance in arthritis models. Unlike fostamatinib or entospletinib, cevidoplenib spares T-cell receptor pathways. Supplied as high-purity dimesylate salt with rigorous QC. For reproducible, pathway-specific SYK inhibition, choose cevidoplenib.

Molecular Formula C25H27N7O3
Molecular Weight 473.5 g/mol
CAS No. 1703788-21-9
Cat. No. B606608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCevidoplenib
CAS1703788-21-9
SynonymsCevidoplenib; 
Molecular FormulaC25H27N7O3
Molecular Weight473.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H27N7O3/c1-15-17(10-31-12-19(33)14-35-31)11-32(29-15)23-7-8-26-25(28-23)27-18-5-6-22-20(9-18)21(13-30(22)2)24(34)16-3-4-16/h5-9,11,13,16,19,33H,3-4,10,12,14H2,1-2H3,(H,26,27,28)/t19-/m0/s1
InChIKeyYCZUBLQESBVOSH-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cevidoplenib (SKI-O-703) for Preclinical Autoimmune Research: SYK Inhibitor with Validated in Vivo Efficacy


Cevidoplenib (CAS 1703788-21-9, SKI-O-703) is an orally bioavailable, small-molecule inhibitor of spleen tyrosine kinase (SYK) [1]. SYK is a critical signaling node in B-cell receptor (BCR) and Fc receptor (FcR) pathways, making it a key target in antibody-mediated autoimmune diseases. Cevidoplenib functions by binding to and inhibiting SYK activity, thereby blocking downstream signaling in inflammatory cells including macrophages, neutrophils, mast cells, and B cells . The compound is supplied as the dimesylate salt form of the active free base SKI-O-592 and has demonstrated oral activity in multiple preclinical models of autoimmunity [2].

Why Cevidoplenib Cannot Be Interchanged with Other SYK Inhibitors in Preclinical Autoimmune Studies


SYK inhibitors are not a homogeneous class. Critical differentiation among compounds arises from their distinct kinase selectivity profiles, in vivo potency, and bioavailable forms. For instance, fostamatinib is an ATP-competitive inhibitor that requires conversion to the active metabolite R406 and is approved for chronic ITP, while entospletinib has been largely explored in oncology with limited autoimmune efficacy data [1][2]. Cevidoplenib's unique structural and pharmacological properties—including its specific inhibition of BCR and FcR signaling while sparing T-cell receptor pathways and its oral activity as the SKI-O-703 salt—dictate its suitability for specific autoimmune models. Substitution with a different SYK inhibitor risks experimental failure due to divergent selectivity, off-target effects, or insufficient in vivo exposure [3]. The following evidence demonstrates precisely where cevidoplenib offers quantifiable, verifiable differentiation critical for scientific selection.

Quantitative Differentiation of Cevidoplenib Against SYK Inhibitor Comparators


Biochemical SYK Inhibition: 9-Fold Superior Potency of Cevidoplenib's Active Moiety Over R406

In a direct head-to-head biochemical comparison, the active free base of cevidoplenib, SKI-O-592, exhibited a 9-fold greater potency against SYK than R406, the active metabolite of the clinically approved SYK inhibitor fostamatinib [1].

Autoimmune Disease SYK Inhibition Kinase Profiling

Clinical Efficacy in Immune Thrombocytopenia: Cevidoplenib Demonstrates Superior Response Rates Over Fostamatinib in Heavily Pre-Treated Patients

In a Phase 2 clinical trial (NCT04056195), cevidoplenib at 400 mg BID achieved a primary endpoint platelet response rate of 63.6% in patients with persistent or chronic ITP who had failed at least one prior therapy [1]. This can be cross-compared to Phase 3 data for fostamatinib, which showed an overall platelet response rate of 44% in a similar, heavily pre-treated ITP patient population [2].

Immune Thrombocytopenia Clinical Trial Platelet Response

Kinase Selectivity Profile: Cevidoplenib Displays a Favorable Selectivity Window Over FLT3 Compared to Entospletinib

Cevidoplenib's active free base, SKI-O-592, demonstrates a substantial selectivity window over FLT3 (IC50 = 1.783 μM), which is approximately 288-fold higher than its SYK IC50 (6.2 nM) [1]. This is a key differentiator, as the SYK inhibitor entospletinib (GS-9973) is known to have a narrower cellular selectivity window over FLT3, with only a 13-fold selectivity for SYK over FLT3 in cellular assays .

Kinase Selectivity Off-Target Effects SYK Inhibitor

Unique Preclinical Efficacy in Antiphospholipid Syndrome: A Differentiated In Vivo Application

In a mouse model of primary antiphospholipid syndrome (APS), cevidoplenib administered orally at 42 and 84 mg/kg qd for 16 weeks dramatically reduced the incidence of intramyocardial small arterial thrombosis [1]. This is a novel finding not reported for other SYK inhibitors like fostamatinib or entospletinib, which have not been evaluated in APS models.

Antiphospholipid Syndrome Thrombosis Autoantibody

Optimal Research and Industrial Application Scenarios for Cevidoplenib Based on Differentiated Evidence


Preclinical Modeling of Refractory Immune Thrombocytopenia (ITP)

Cevidoplenib is the preferred SYK inhibitor for preclinical studies modeling difficult-to-treat ITP. Its Phase 2 clinical data, showing a 63.6% platelet response rate in a refractory patient population, provides strong translational evidence supporting its use in murine models of chronic ITP [1].

Investigating SYK-Mediated Autoimmunity with Minimized FLT3 Interference

When experimental design requires specific interrogation of SYK-dependent pathways without confounding FLT3 inhibition, cevidoplenib offers a superior selectivity profile. Its approximately 288-fold selectivity window for SYK over FLT3 minimizes the risk of off-target effects that could obscure results [2].

Mechanistic Studies of Antiphospholipid Syndrome (APS) and Thrombotic Autoimmunity

Cevidoplenib is uniquely positioned for research into APS and other autoantibody-driven thrombotic diseases. Its demonstrated ability to reduce APL titers and prevent intramyocardial thrombosis in a validated APS mouse model provides a specific, evidence-based rationale for its use in this niche [3].

Combination Therapy Strategies in Autoimmune Arthritis Models

Cevidoplenib's ability to overcome resistance to anti-TNF therapy in a serum-transferred arthritis model makes it a valuable tool for studying combination strategies in RA [4]. Its distinct mechanism of inhibiting both autoantibody-producing and autoantibody-sensing cells provides a rationale for testing it in synergistic regimens where other therapies have failed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cevidoplenib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.